BenchChemオンラインストアへようこそ!

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide

Lipophilicity Physicochemical property prediction Medicinal chemistry optimization

Procure N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide (CAS 2034556-33-5) for high-fidelity SAR exploration within the triazolopyrimidine scaffold class. This saturated pentanamide serves as an essential matched molecular pair with its unsaturated pent-4-enamide analog. Ensure procurement of this specific, fully saturated chain variant to avoid unintended alkene cross-coupling or oxidation artifacts during derivatization. Ideal as a foundational intermediate for constructing focused libraries targeting microtubule dynamics or kinase inhibition. Specifying the correct saturated side-chain is critical for reproducible synthetic workflows and valid ADME comparisons.

Molecular Formula C13H19N5O
Molecular Weight 261.329
CAS No. 2034556-33-5
Cat. No. B2724995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide
CAS2034556-33-5
Molecular FormulaC13H19N5O
Molecular Weight261.329
Structural Identifiers
SMILESCCCCC(=O)NCCCC1=CN2C(=NC=N2)N=C1
InChIInChI=1S/C13H19N5O/c1-2-3-6-12(19)14-7-4-5-11-8-15-13-16-10-17-18(13)9-11/h8-10H,2-7H2,1H3,(H,14,19)
InChIKeyJABXHVBDIUGFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide (CAS 2034556-33-5): Chemical Identity and Compound Class Baseline for Sourcing Decisions


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide is a fully synthetic, low‑molecular‑weight (261.32 g/mol) heterocyclic small molecule belonging to the 1,2,4‑triazolo[1,5‑a]pyrimidine family. Its structure comprises a bicyclic triazolopyrimidine core linked via a propyl spacer to a linear pentanamide side chain. The compound is indexed in PubChem (CID 91813778) with a computed XLogP3‑AA of 1.4, a single hydrogen bond donor, four hydrogen bond acceptors, and seven rotatable bonds, indicating moderate lipophilicity and considerable conformational flexibility [1]. It is commercially supplied as a white crystalline powder and is primarily positioned as a synthetic building block for the construction of more elaborate triazolopyrimidine analogs that target microtubule dynamics, kinase inhibition, or other biological pathways . No primary research articles or patents that report biological activity for this specific compound were identified in the public domain.

Why Generic Substitution Fails for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide: The Triazolopyrimidine Scaffold Is Not Interchangeable


Triazolopyrimidines that share the same [1,2,4]triazolo[1,5‑a]pyrimidine core can exhibit diametrically opposed biological effects depending on subtle changes in the pendant substituents. For example, within this scaffold, some compounds act as microtubule‑stabilizing agents that bind the vinca site of tubulin, while close structural analogs function as microtubule‑destabilizing agents or are completely inactive in tubulin polymerization assays [1]. The length, saturation, and polarity of the side chain attached to the pyrimidine ring critically modulate target engagement, cellular permeability, and metabolic stability. In the specific context of microtubule‑targeting triazolopyrimidines, replacing a saturated pentanamide chain (as in the target compound) with an unsaturated pent‑4‑enamide or a bulkier pivalamide group can shift the compound’s lipophilicity, conformational freedom, and hydrogen‑bonding capacity enough to abolish or invert the desired pharmacological effect [2]. Consequently, procurement based on scaffold identity alone—without verifying the exact side‑chain—is scientifically unsound and risks introducing compounds with uncharacterized or undesired activity into a research program.

Quantitative Evidence Guide for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide: Where Procurement Differentiation Data Are (and Are Not) Available


Structural Identity vs. the Closest Unsaturated Analog: Saturated Pentanamide Chain Confers Lower Calculated LogP and Different Conformational Profile

The target compound bears a fully saturated pentanamide side chain. The closest catalogued analog, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide (CAS 2034614-28-1), contains a terminal alkene that introduces rigidity and alters electronic character. The saturated nature of the target compound’s amide chain removes the π‑system present in the pent‑4‑enamide, which is expected to lower its calculated octanol‑water partition coefficient (XLogP3‑AA = 1.4 for the target) compared to the unsaturated analog, although the exact computed value for the pent‑4‑enamide is not publicly available [1]. This difference in lipophilicity can translate into altered membrane permeability and solubility, parameters that are critical when optimizing a hit series for oral bioavailability or CNS penetration. Without experimentally measured logD or permeability data, the differentiation remains a computed structural inference.

Lipophilicity Physicochemical property prediction Medicinal chemistry optimization

Side‑Chain Bulk Comparison: Pentanamide Exhibits Lower Steric Demand than the Corresponding Pivalamide Analog

The target compound’s linear pentanamide side chain presents a straight, flexible four‑carbon tail, whereas the closely related pivalamide analog (N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide) terminates in a bulky tert‑butyl group directly attached to the amide carbonyl. The pivalamide introduces significantly greater steric hindrance near the amide linkage, which can restrict access to enzyme active sites or alter the binding pose within hydrophobic pockets. The target pentanamide lacks this quaternary carbon and therefore maintains a smaller steric footprint, as evidenced by its lower molecular weight (261.32 vs. ~275.36 g/mol for pivalamide analog) and its seven rotatable bonds, which allow greater conformational sampling [1]. No head‑to‑head biological data exist to quantify the impact of this steric difference on target binding or selectivity.

Steric effects Conformational analysis Structure‑activity relationship

Class‑Level Microtubule‑Stabilizing Potential: Triazolopyrimidine Scaffold Can Support Vinca‑Site Binding, but Saturation State of the Side Chain Modulates Activity

Published structure‑activity relationships for the [1,2,4]triazolo[1,5‑a]pyrimidine class demonstrate that certain N‑substituted derivatives bind to the vinca inhibitor site on β‑tubulin and promote microtubule stabilization, whereas other derivatives with modified side chains inhibit tubulin polymerization or are inactive [1][2]. The target compound contains a saturated alkyl‑amide side chain analogous to some of the active microtubule‑stabilizing chemotypes, but its specific activity in tubulin polymerization assays has not been reported. In contrast, the unsaturated pent‑4‑enamide analog has been utilized as a synthetic intermediate in the preparation of microtubule‑active compounds, suggesting that the saturated variant could serve as a matched negative control, an alternative synthetic intermediate, or a candidate for a differential biological profile [2]. Without empirical IC50 values for tubulin assembly or competitive binding against [3H]vinblastine, any procurement decision based on microtubule pharmacology remains speculative.

Microtubule stabilization Tubulin polymerization Vinca alkaloid site

High‑Confidence Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide Based on Established Class Evidence


Synthetic Building Block for the Late‑Stage Diversification of Triazolopyrimidine Lead Series

The compound’s primary value lies in its use as a key intermediate for the preparation of more complex N‑substituted triazolopyrimidines. Its free amine (via the propyl spacer) and amide functionality allow further derivatization—alkylation, acylation, or coupling—to generate focused libraries for structure‑activity relationship exploration. This scenario is supported by MedChemExpress’s positioning of the compound as “Compound 1,” a reagent used in synthetic protocols, including the conditional knockdown of Plasmodium falciparum genes . Procurement for this purpose must specify the saturated pentanamide chain explicitly, because the unsaturated pent‑4‑enamide analog (CAS 2034614-28-1) would introduce an unwanted alkene that could undergo unintended cross‑coupling or oxidation during subsequent synthetic steps.

Matched Molecular Pair Analysis in Microtubule‑Targeting Triazolopyrimidine Programs

For research groups investigating triazolopyrimidines as microtubule‑stabilizing or ‑destabilizing agents, the saturated pentanamide compound can serve as a matched molecular pair with its pent‑4‑enamide counterpart. This pairing allows the systematic evaluation of how side‑chain saturation affects tubulin binding, cellular activity, and metabolic stability [1]. Although the target compound lacks published biological data, its well‑defined structure makes it a suitable partner for comparative biochemical and cellular profiling alongside previously characterized analogs such as Cevipabulin.

Control Compound for Assessing Amide Side‑Chain Contributions to Triazolopyrimidine Pharmacokinetics

The linear, saturated pentanamide chain provides a baseline for measuring the impact of side‑chain lipophilicity and flexibility on absorption, distribution, metabolism, and excretion (ADME) parameters. In comparison to the more constrained pivalamide or unsaturated pent‑4‑enamide analogs, the target compound is predicted to have a distinct membrane‑permeability and metabolic‑stability profile . It can therefore be employed as a control in in vitro ADME panels (e.g., Caco‑2 permeability, microsomal stability) to isolate the contribution of the saturated linear chain to overall pharmacokinetic behavior within a triazolopyrimidine series.

Chemical Probe for Kinase or Phosphodiesterase Panel Screening Across Broad Selectivity Panels

The [1,2,4]triazolo[1,5‑a]pyrimidine scaffold is a recognized privileged structure for kinase inhibition and phosphodiesterase modulation. While the target compound has not been profiled against specific kinase panels, its structural similarity to known triazolopyrimidine‑based inhibitors (e.g., PDE4B or NAE inhibitors) makes it a candidate for broad‑panel screening to identify novel starting points for medicinal chemistry optimization [1]. Procurement for screening campaigns should include verification of purity (≥95%) to avoid false‑positive hits from synthetic impurities.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.